molecular formula C17H16ClFN2O B2547143 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-71-2

1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B2547143
CAS No.: 887348-71-2
M. Wt: 318.78
InChI Key: JKUUZQVGGIOKER-UHFFFAOYSA-N
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Description

1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a complex organic compound that features a benzimidazole core substituted with a 2-chloro-6-fluorobenzyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl Group: This step involves the alkylation of the benzimidazole core using 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Propanol Moiety: The final step involves the addition of a propanol group to the benzimidazole derivative, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the benzimidazole ring to a more saturated system.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Dehalogenated benzimidazole derivatives

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or as a part of drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The presence of the 2-chloro-6-fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the propanol moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzylamine
  • 1-(2-chloro-6-fluorobenzyl)piperazine

Uniqueness

1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the 2-chloro-6-fluorobenzyl group makes it particularly interesting for medicinal chemistry applications, as it may exhibit enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c1-2-16(22)17-20-14-8-3-4-9-15(14)21(17)10-11-12(18)6-5-7-13(11)19/h3-9,16,22H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUUZQVGGIOKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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